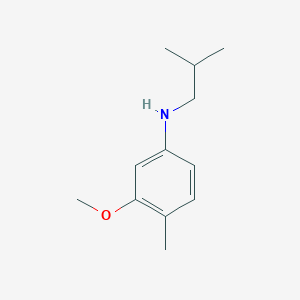

3-methoxy-4-methyl-N-(2-methylpropyl)aniline

Description

3-Methoxy-4-methyl-N-(2-methylpropyl)aniline is a secondary amine characterized by a methoxy group at the 3-position, a methyl group at the 4-position of the aromatic ring, and a 2-methylpropyl (isobutyl) substituent on the nitrogen atom. Secondary amines of this class are pivotal in pharmaceutical and agrochemical synthesis due to their versatility as intermediates .

Properties

IUPAC Name |

3-methoxy-4-methyl-N-(2-methylpropyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-9(2)8-13-11-6-5-10(3)12(7-11)14-4/h5-7,9,13H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMHFTXOZYVUCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCC(C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-4-methyl-N-(2-methylpropyl)aniline can be achieved through several synthetic routes. One common method involves the alkylation of 3-methoxy-4-methylaniline with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-methoxy-4-methyl-N-(2-methylpropyl)aniline may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-4-methyl-N-(2-methylpropyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogen atoms onto the aromatic ring.

Scientific Research Applications

3-methoxy-4-methyl-N-(2-methylpropyl)aniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methoxy-4-methyl-N-(2-methylpropyl)aniline involves its interaction with specific molecular targets. The methoxy and methyl groups on the aromatic ring can influence the compound’s binding affinity to enzymes and receptors. The N-(2-methylpropyl) group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

4-Methoxy-N-(2-Methylpropyl)Aniline Hydrochloride

- Structure : Differs in the methoxy group position (4- vs. 3-methoxy) and includes a hydrochloride salt.

- Properties : Molecular weight 215.72 g/mol; crystalline solid with ≥95% purity .

- Implications : The 4-methoxy group may enhance electron-donating effects compared to 3-methoxy, altering reactivity in electrophilic substitution reactions.

4-Ethoxy-N-(2-Methylpropyl)Aniline

N-[2-(4-Isopropylphenoxy)Propyl]-3-Methoxyaniline

- Structure: Contains a 3-methoxy group and a bulky isopropylphenoxy-propyl chain.

- Implications: The phenoxy group introduces π-π stacking capabilities, which could enhance binding to aromatic receptors in pharmaceuticals .

Physicochemical Properties

Table 1: Key Properties of Selected Aniline Derivatives

*Estimated based on structural similarity.

Biological Activity

3-Methoxy-4-methyl-N-(2-methylpropyl)aniline is an organic compound characterized by its unique structure that includes a methoxy group, a methyl group, and an aliphatic amine. This compound has garnered attention in scientific research due to its potential biological activities, particularly in pharmacology and toxicology.

Chemical Structure and Properties

The chemical formula of 3-methoxy-4-methyl-N-(2-methylpropyl)aniline is with a molecular weight of approximately 205.30 g/mol. The presence of the methoxy and methyl groups on the phenyl ring significantly influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that 3-methoxy-4-methyl-N-(2-methylpropyl)aniline exhibits various biological activities, including:

- Antiproliferative Effects : Studies have shown that compounds with similar structures can inhibit cell proliferation in cancer cell lines, indicating potential anticancer properties.

- Enzyme Interaction : The amine group can form hydrogen bonds with enzymes or receptors, influencing their activity and potentially modulating metabolic pathways.

- Microtubule Targeting : Compounds structurally related to this aniline derivative have been investigated for their ability to disrupt microtubule dynamics, which is crucial in cancer therapy.

Case Studies and Research Findings

-

Antiproliferative Activity :

- In a study assessing various aniline derivatives, compounds similar to 3-methoxy-4-methyl-N-(2-methylpropyl)aniline demonstrated IC50 values below 40 nM against certain cancer cell lines, suggesting strong antiproliferative activity .

- The mechanism of action involved microtubule depolymerization, crucial for inhibiting cancer cell growth .

- Enzyme Interaction Studies :

Data Table: Biological Activity Comparison

The biological activity of 3-methoxy-4-methyl-N-(2-methylpropyl)aniline can be attributed to its ability to interact with specific molecular targets. The methoxy and methyl substituents enhance the compound's lipophilicity, aiding in membrane permeability and receptor binding. The compound's amine functionality plays a critical role in forming hydrogen bonds with target enzymes or receptors, modulating their activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.